

# In-depth Technical Guide: Spectroscopic Data for N-Boc-(S)-cyclohexylalaninol

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## Compound of Interest

Compound Name: (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

Cat. No.: B558608

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-(S)-cyclohexylalaninol, a valuable chiral building block in organic synthesis, particularly in the development of novel therapeutic agents. Due to the limited availability of directly published complete spectral datasets for this specific molecule, this guide also includes comparative data from closely related analogs to provide a robust predictive framework for its characterization.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for N-Boc-(S)-cyclohexylalaninol.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Assignment	Predicted Chemical Shift ( $\delta$ ppm)	Multiplicity	Notes
NH	~4.5-5.0	d	Broad singlet upon D <sub>2</sub> O exchange.
CH-OH	~3.5-3.8	m	
CH <sub>2</sub> -OH	~3.4-3.6	m	
CH-N	~3.6-4.0	m	
CH <sub>2</sub> -cyclohexyl	~1.1-1.4	m	
Cyclohexyl-H	~0.8-1.8	m	Complex multiplet.
Boc (t-butyl)	~1.4	s	Characteristic singlet for the 9 protons.

Note: Predicted chemical shifts are based on analogous compounds such as N-Boc-L-phenylalaninol and N-Boc-L-alaninol. The solvent is typically CDCl<sub>3</sub> or CD<sub>3</sub>OD.

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Assignment	Predicted Chemical Shift ( $\delta$ ppm)
C=O (Boc)	~156
C (Boc)	~80
CH <sub>3</sub> (Boc)	~28
CH-N	~55
CH <sub>2</sub> -OH	~65
CH <sub>2</sub> -cyclohexyl	~40
Cyclohexyl-C	~26-35

Note: Predicted chemical shifts are based on analogous compounds and general values for N-Boc protected amino alcohols.

Table 3: IR and Mass Spectrometry Data

Technique	Key Peaks / Values	Interpretation
IR (cm <sup>-1</sup> )	~3400 (br), ~3300 (br), ~2920, ~2850, ~1680, ~1170	O-H stretch (alcohol), N-H stretch (amide), C-H stretch (aliphatic), C=O stretch (carbamate), C-O stretch
Mass Spec (ESI+)	m/z [M+Na] <sup>+</sup> ~280.2	Predicted molecular weight for C <sub>14</sub> H <sub>27</sub> NO <sub>3</sub> is 257.37 g/mol .

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of N-Boc-(S)-cyclohexylalaninol is not readily available in peer-reviewed literature, a general and widely applicable procedure for the N-Boc protection of amino alcohols can be followed. This protocol is adapted from standard procedures for similar compounds.

### Synthesis of N-Boc-(S)-cyclohexylalaninol

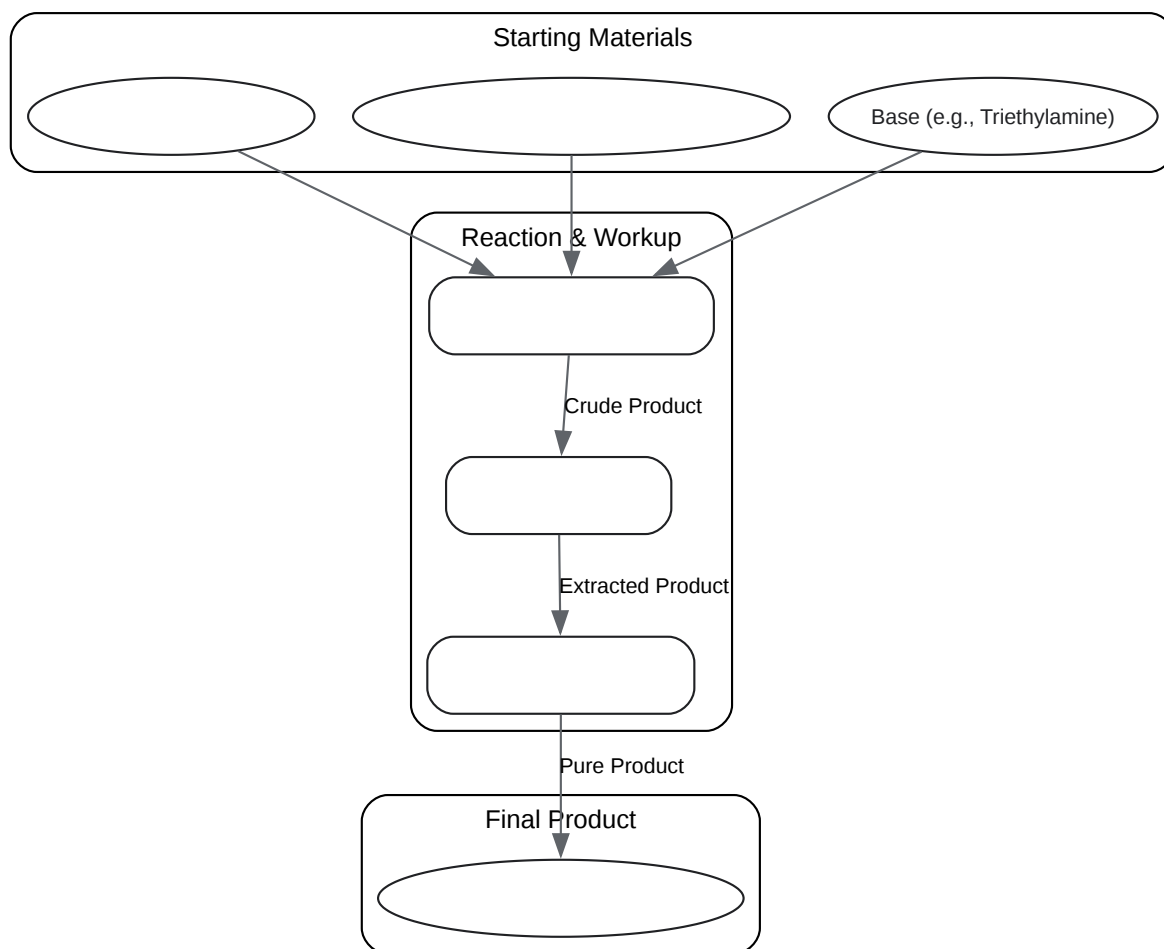
- (S)-cyclohexylalaninol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
- Triethylamine (1.1-1.5 eq) is added to the solution, and the mixture is stirred at room temperature.
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.1 eq), dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
- Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is taken up in a water-immiscible solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and

brine.

- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-Boc-(S)-cyclohexylalaninol.

## Workflow and Diagrams

The synthesis of N-Boc-(S)-cyclohexylalaninol follows a straightforward protection strategy. The logical workflow for this process is depicted below.



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Caption: Synthetic workflow for N-Boc-(S)-cyclohexylalaninol.

This guide provides essential spectroscopic information and a reliable synthetic protocol for N-Boc-(S)-cyclohexylalaninol. Researchers are encouraged to perform their own analytical characterization to confirm the identity and purity of their synthesized material.

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